An In-depth Technical Guide to 6-(4-Methoxyphenoxy)pyridazin-3-amine
An In-depth Technical Guide to 6-(4-Methoxyphenoxy)pyridazin-3-amine
This technical guide provides a comprehensive overview of the chemical properties, predicted spectral data, a proposed synthesis protocol, and potential biological activities of 6-(4-Methoxyphenoxy)pyridazin-3-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Properties and Data
6-(4-Methoxyphenoxy)pyridazin-3-amine, with the CAS number 121041-41-6, is a heterocyclic compound featuring a pyridazine core substituted with an amino group and a 4-methoxyphenoxy group. While experimentally determined data is limited in publicly available literature, the following tables summarize its key identifiers and calculated physicochemical properties.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 6-(4-methoxyphenoxy)pyridazin-3-amine |
| CAS Number | 121041-41-6 |
| Molecular Formula | C₁₁H₁₁N₃O₂ |
| Molecular Weight | 217.22 g/mol |
| Canonical SMILES | COC1=CC=C(C=C1)OC2=NN=C(C=C2)N |
Table 2: Predicted Physicochemical Properties
| Property | Value |
| Density | 1.32±0.1 g/cm³ |
| Boiling Point | 443.8±40.0 °C at 760 mmHg |
| Flash Point | 222.2±27.3 °C |
| pKa | 3.50±0.10 (most basic) |
| LogP | 2.25 |
Predicted Spectral Analysis
Due to the absence of published experimental spectra for 6-(4-Methoxyphenoxy)pyridazin-3-amine, this section provides predicted spectral data based on its chemical structure and analysis of analogous compounds.
Table 3: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ~7.65 | d | J = 9.5 | Pyridazine H |
| ~7.10 | d | J = 9.0 | Aromatic H (ortho to O) |
| ~6.95 | d | J = 9.0 | Aromatic H (meta to O) |
| ~6.80 | d | J = 9.5 | Pyridazine H |
| ~6.50 | br s | - | NH₂ |
| ~3.75 | s | - | OCH₃ |
Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~162.0 | C-O (pyridazine) |
| ~158.0 | C-NH₂ |
| ~155.0 | C-OCH₃ (aromatic) |
| ~148.0 | C-O (aromatic) |
| ~125.0 | CH (aromatic) |
| ~120.0 | CH (pyridazine) |
| ~115.0 | CH (aromatic) |
| ~110.0 | CH (pyridazine) |
| ~55.5 | OCH₃ |
Table 5: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium | N-H stretch (asymmetric and symmetric) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch (CH₃) |
| 1640-1600 | Strong | N-H bend (scissoring) |
| 1590-1450 | Strong | C=C and C=N ring stretching |
| 1250-1200 | Strong | Aryl-O-C stretch (asymmetric) |
| 1050-1000 | Strong | Aryl-O-C stretch (symmetric) |
Table 6: Predicted Mass Spectrometry (MS) Fragmentation
| m/z | Proposed Fragment |
| 217 | [M]⁺ |
| 186 | [M - OCH₃]⁺ |
| 124 | [M - C₆H₄OCH₃]⁺ |
| 108 | [C₆H₄OCH₃]⁺ |
| 77 | [C₆H₅]⁺ |
Proposed Experimental Protocols
Synthesis of 6-(4-Methoxyphenoxy)pyridazin-3-amine
This proposed synthesis is based on a nucleophilic aromatic substitution reaction, a common method for the preparation of alkoxy-substituted pyridazines.
Reaction Scheme:
Materials:
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3-amino-6-chloropyridazine
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4-methoxyphenol
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Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
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Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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To a solution of 4-methoxyphenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents) or sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Stir the mixture at room temperature for 30 minutes.
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Add 3-amino-6-chloropyridazine (1.0 equivalent) to the reaction mixture.
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Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield 6-(4-Methoxyphenoxy)pyridazin-3-amine.
Analytical Characterization
The synthesized compound should be characterized by the following methods to confirm its identity and purity:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
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Infrared (IR) Spectroscopy: An IR spectrum should be obtained to identify the characteristic functional groups.
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Mass Spectrometry (MS): High-resolution mass spectrometry should be used to determine the exact mass and confirm the molecular formula.
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Purity Analysis: Purity should be assessed by high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for 6-(4-Methoxyphenoxy)pyridazin-3-amine, the pyridazine and aminopyridazine scaffolds are present in numerous biologically active compounds. This suggests that the title compound could be a candidate for screening in various therapeutic areas.
Derivatives of aminopyridazine have been reported as GABA-A receptor antagonists and kinase inhibitors. Based on this, a hypothetical workflow for preliminary biological screening and a potential signaling pathway are presented below.
Figure 1: A proposed workflow for the initial biological evaluation of 6-(4-Methoxyphenoxy)pyridazin-3-amine.
Given the prevalence of pyridazine-containing compounds as kinase inhibitors, a potential target could be a signaling pathway involved in cell proliferation and survival, such as the MAPK/ERK pathway.
Figure 2: A hypothetical signaling pathway (MAPK/ERK) that could be targeted by 6-(4-Methoxyphenoxy)pyridazin-3-amine.
Conclusion
6-(4-Methoxyphenoxy)pyridazin-3-amine is a compound with limited available experimental data. This guide provides a comprehensive summary of its known identifiers, predicted chemical and spectral properties, a plausible synthetic route, and an outlook on its potential biological activities. The information presented herein serves as a valuable resource for researchers interested in the synthesis and evaluation of this and related pyridazine derivatives for drug discovery and development. Further experimental validation is necessary to confirm the predicted data and explore the therapeutic potential of this molecule.
